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Compound of Interest

Compound Name: Bromo-PEG2-methyl ester

Cat. No.: B15339563

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester, scientifically known as methyl 2-(2-(2-
bromoethoxy)ethoxy)acetate, is a valuable bifunctional linker molecule frequently employed in
the fields of medicinal chemistry and drug delivery. Its structure incorporates a reactive bromo
group, susceptible to nucleophilic substitution, a hydrophilic di(ethylene glycol) spacer to
enhance aqueous solubility, and a methyl ester functionality that can be hydrolyzed to a
carboxylic acid for further conjugation. This technical guide provides an overview of the
available spectroscopic data and outlines a general synthetic approach for this compound.

Chemical Structure and Properties

o Chemical Name: Methyl 2-(2-(2-bromoethoxy)ethoxy)acetate

Synonyms: Bromo-PEG2-methyl ester

Molecular Formula: CeH1sBrOa4

Molecular Weight: 255.10 g/mol

CAS Number: 2468714-95-4
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Spectroscopic Data

Detailed experimental spectroscopic data for Bromo-PEG2-methyl ester is not widely
available in the public domain. Commercial suppliers of this compound typically provide quality
control data, including NMR and MS spectra, upon request with a purchase. However, based
on the chemical structure, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the
different types of protons in the molecule. The approximate chemical shifts (d) in ppm relative
to a standard reference like tetramethylsilane (TMS) would be:

A singlet for the methyl ester protons (-COOCHs).

o Aseries of triplets for the ethylene glycol protons (-OCH2CH20- and -OCH2CH2Br), showing
characteristic coupling patterns.

o Atriplet for the methylene group adjacent to the bromine atom (-CH2zBr), which would be
shifted further downfield due to the deshielding effect of the electronegative bromine.

o Asinglet for the methylene group adjacent to the ester carbonyl (-COCH20-).

13C NMR (Carbon-13 NMR): The carbon NMR spectrum would display separate peaks for each
unique carbon atom in the molecule. The expected chemical shifts would be:

o Asignal for the methyl ester carbon (-COOCHs3).

 Signals for the four methylene carbons of the PEG linker (-OCH2CH20- and -OCH2CH:2Br).

» A signal for the methylene carbon bonded to the bromine atom (-CH2Br), which would
appear at a characteristic chemical shift.

» A signal for the carbonyl carbon of the ester group (-COO-), which would be the most
downfield signal.

Table 1: Predicted *H and 3C NMR Chemical Shifts for Bromo-PEG2-methyl ester
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Predicted *H NMR Chemical

Predicted 3C NMR Chemical

Assignment _ :
Shift (ppm) Shift (ppm)

-COOCHs ~3.7 ~52
-COCH20- ~4.2 ~69
-OCHz2CH:z0- ~3.6-3.8 ~70-72
-OCH2CH:z2Br ~3.8 ~71
-CH2Br ~3.5 ~30

-C=0 ~170

Note: These are predicted values and may vary depending on the solvent and experimental

conditions.

Mass Spectrometry (MS)

Mass spectrometry of Bromo-PEG2-methyl ester would be expected to show a molecular ion
peak [M]* corresponding to its molecular weight. Due to the presence of bromine, a

characteristic isotopic pattern would be observed for the molecular ion and any bromine-

containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the

79Br and 81Br isotopes). Common fragmentation patterns would likely involve cleavage of the

ether linkages and loss of the bromoethyl group.

Table 2: Expected Mass Spectrometry Data for Bromo-PEG2-methyl ester

lon Expected m/z Notes
Molecular ion with bromine
[M]+ 254/256 _ .
isotopic pattern
[M+Na]* 2771279 Sodium adduct
[M+H]*+ 255/257 Protonated molecule

Experimental Protocols
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A detailed, peer-reviewed experimental protocol for the synthesis of Bromo-PEG2-methyl
ester is not readily available in the literature. However, a general synthetic approach can be
inferred from standard organic chemistry reactions.

Synthesis of Bromo-PEG2-methyl ester

A plausible synthetic route involves the Williamson ether synthesis followed by esterification or
the reaction of a suitable PEGylated alcohol with a bromoacetyl halide. A common method
would be the reaction of methyl 2-(2-hydroxyethoxy)acetate with a brominating agent or by
reacting 2-(2-bromoethoxy)ethanol with methyl chloroacetate.

A potential two-step synthesis is outlined below:

e Step 1: Monobromination of Di(ethylene glycol): Di(ethylene glycol) can be reacted with a
brominating agent like hydrobromic acid (HBr) or thionyl bromide (SOBrz) under controlled
conditions to favor the formation of 2-(2-bromoethoxy)ethanol. Careful control of
stoichiometry is crucial to minimize the formation of the dibrominated byproduct.

o Step 2: Etherification with Methyl 2-haloacetate: The resulting 2-(2-bromoethoxy)ethanol can
then be reacted with a methyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2-
bromoacetate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g.,
tetrahydrofuran). This Williamson ether synthesis would yield the desired Bromo-PEG2-
methyl ester.

Purification and Characterization

The crude product would typically be purified using column chromatography on silica gel. The
purified product's identity and purity would then be confirmed by NMR spectroscopy (*H and
13C) and mass spectrometry.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and characterization of
Bromo-PEG2-methyl ester.
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Workflow for Bromo-PEG2-methyl ester

Starting Materials
(e.g., Di(ethylene glycol), Methyl 2-haloacetate)

Chemical Synthesis
(e.g., Williamson Ether Synthesis)

Reaction Work-up
(Extraction, Washing)

Purification
(Column Chromatography)

Spectroscopic Analysis
I
Mass Spectrometry ) —————- Pure Bromo-PEG2-methyl ester

NMR Spectroscopy
(*H and 13C)

Click to download full resolution via product page

Caption: A flowchart outlining the key stages from starting materials to the purified and
analyzed final product.

Conclusion

While specific, publicly available spectroscopic data for Bromo-PEG2-methyl ester is limited,
its expected NMR and MS characteristics can be reliably predicted based on its structure. The
synthesis of this important linker molecule can be achieved through established organic
chemistry methodologies, primarily involving etherification reactions. For researchers requiring
definitive spectroscopic data, it is recommended to obtain it directly from a commercial supplier
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or to perform a full characterization upon synthesis. This guide provides a foundational
understanding for professionals working with this versatile compound in their research and
development endeavors.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Insights into Bromo-PEG2-
Methyl Ester: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15339563#spectroscopic-data-nmr-ms-for-bromo-
peg2-methyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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